molecular formula C23H24N6O5S2 B211414 Cefquinome CAS No. 84957-30-2

Cefquinome

Cat. No.: B211414
CAS No.: 84957-30-2
M. Wt: 528.6 g/mol
InChI Key: YWKJNRNSJKEFMK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Cefquinome, a fourth-generation cephalosporin, primarily targets the penicillin-binding proteins (PBPs) located within the bacterial cell wall . PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and reshaping the cell wall during growth and division .

Mode of Action

This compound acts by inhibiting bacterial cell wall synthesis . It binds to and inactivates the PBPs, obstructing the formation of the peptidoglycan layer, which is crucial for maintaining the structural integrity of the bacterial cell wall . This disruption in the cell wall synthesis leads to bacterial cell lysis and death .

Biochemical Pathways

This compound affects the biochemical pathway of bacterial cell wall synthesis . By binding to PBPs, it inhibits the cross-linking of peptidoglycan chains, a critical step in cell wall synthesis . Additionally, this compound has been found to impair the histidine metabolic pathway and the activity of the imidazole glycerol phosphate dehydratase (IGPD), which is only found in lower eukaryotes and prokaryotes but is absent in mammals .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties. It has a bioavailability of 87%, indicating efficient absorption into the body . It is less than 5% protein-bound, allowing a larger proportion of the drug to remain free and active . The elimination half-life of this compound is approximately 2.5 hours , and it is excreted unchanged in the urine . The pharmacokinetic parameters of this compound were calculated using a one-compartment and first-order absorption model .

Result of Action

The antibacterial activity of this compound results in a significant reduction in bacterial colony counts. In vivo studies have shown that when the percentage of duration that the drug concentration exceeded the minimal inhibitory concentration (%T>MIC) was 35.98% and the ratio of area under time-concentration curve over MIC (AUC/MIC) was 137.43 h, a 1.8 logCFU/gland reduction of bacterial colony counts was observed .

Action Environment

The action of this compound can be influenced by environmental factors. Studies have shown that this compound is more stable in acidic environments than in alkaline ones . High temperatures significantly accelerate the degradation rate of this compound . Furthermore, the wide use of this compound can cause an environmental risk via animal excretion . The migration rate of this compound from soil to the aquatic environment is approximately 60%, and the half-life of this compound degradation in water ranges from 0.96 to 13.75 days .

Biochemical Analysis

Biochemical Properties

Cefquinome is resistant to beta-lactamase . Its zwitterionic structure facilitates rapid penetration across biological membranes, including porins of bacterial cell walls . It has a higher affinity to target penicillin-binding proteins . The reactive site of this compound is a beta-lactam nucleus, while the main peripheral functional groups are a quaternary quinolinium, an aminothiazolyl moiety, and an unusual O-alkylated oxime .

Cellular Effects

This compound exhibits excellent antibacterial activity against Staphylococcus aureus . It has been shown to have significant effects on the density of Streptococcus agalactiae in a mouse model of mastitis . The antibacterial activity was defined as the maximum change in the S. agalactiae population after each dose .

Molecular Mechanism

This compound acts by inhibiting the synthesis of the bacterial cell wall . It binds to penicillin-binding proteins, which are involved in the final stages of assembling the bacterial cell wall, and inhibits their function. This leads to a weakening of the cell wall, eventually causing the bacterial cell to burst and die .

Temporal Effects in Laboratory Settings

This compound exhibits time-dependent killing and produces in vitro post antibiotic effects (PAEs) increasing with concentration and time of exposure . The duration for which the concentration of the antibiotic remained above the minimum inhibitory concentration (MIC) was defined as the optimal PK/PD index for assessing antibacterial activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . A dosage of 2 mg/kg every 12 h for 3 days was expected to reach a bactericidal activity against S. aureus in case of septicemia . The clinical recommended regimen of three infusions of 75 mg per quarter every 12 h can achieve a 76.67% cure rate in clinical treatment of bovine mastitis caused by Staphylococcus aureus infection .

Metabolic Pathways

This compound is involved in the histidine metabolism pathway . An enzyme called imidazoleglycerol-phosphate dehydratase (IGPD) involved in this pathway plays a crucial role in the antibacterial activity of this compound .

Transport and Distribution

This compound is rapidly distributed and eliminated in animals after intravenous administration . After intramuscular injection, the concentration of this compound in plasma was analysed by liquid chromatography with tandem mass spectrometry (HPLC/MS–MS) .

Subcellular Localization

Given its mechanism of action, it is likely that this compound targets the bacterial cell wall, suggesting that it localizes to the periplasmic space in Gram-negative bacteria or the extracellular space in Gram-positive bacteria where it can interact with its target penicillin-binding proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cefquinome is synthesized through a multi-step chemical process. . The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired chemical transformations.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale fermentation processes followed by chemical modification. The fermentation process involves the cultivation of specific microorganisms that produce the beta-lactam core structure. This core structure is then chemically modified to introduce the necessary functional groups, resulting in the final this compound molecule .

Chemical Reactions Analysis

Types of Reactions: Cefquinome undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified chemical structures and potentially different pharmacological activities .

Scientific Research Applications

Cefquinome has a wide range of scientific research applications, including:

Properties

IUPAC Name

7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(5,6,7,8-tetrahydroquinolin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O5S2/c1-34-27-16(14-11-36-23(24)25-14)19(30)26-17-20(31)29-18(22(32)33)13(10-35-21(17)29)9-28-8-4-6-12-5-2-3-7-15(12)28/h4,6,8,11,17,21H,2-3,5,7,9-10H2,1H3,(H3-,24,25,26,30,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWKJNRNSJKEFMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCCC5)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does cefquinome exert its antibacterial effect?

A1: this compound, like other beta-lactam antibiotics, targets penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis. [, , ] By binding to PBPs, this compound disrupts the cross-linking of peptidoglycans, leading to bacterial cell death. []

Q2: Does the initial bacterial load affect this compound's efficacy?

A2: Yes, research shows that this compound's bactericidal activity is weakened with increasing initial bacterial concentrations. For instance, in an in vitro study, a concentration of 2xMIC achieved a killing effect with 10^6 CFU/mL, but 32xMIC was needed for the same effect with 10^8 CFU/mL. [, ]

Q3: Are there any studies investigating the impact of this compound on biofilm formation?

A3: Yes, studies have shown that this compound, even at sub-MIC levels, can inhibit biofilm formation in certain bacteria. Notably, research on Staphylococcus xylosus revealed that this compound disrupts histidine metabolism, particularly targeting Imidazoleglycerol-phosphate dehydratase (IGPD), a key enzyme in this pathway, leading to biofilm inhibition. []

Q4: What is the molecular formula and weight of this compound?

A4: This information is not explicitly stated in the provided research papers. Further resources would be needed to provide these details.

Q5: Does this compound exhibit any catalytic properties?

A5: this compound is primarily an antibiotic and does not possess inherent catalytic properties related to chemical reactions.

Q6: Does modifying the structure of this compound impact its activity?

A6: While the provided research focuses primarily on this compound itself, structural modifications are not extensively discussed. Exploring modifications to the core structure of this compound would require additional research and is beyond the scope of the provided information.

Q7: What strategies are employed to improve this compound's stability or delivery?

A9: Various formulations of this compound exist, including injectable solutions, suspensions, and intramammary infusions. [, , , ] These formulations are designed to enhance stability, solubility, and bioavailability. For instance, the use of esters as solvents in this compound suspension injections has been shown to improve injection safety and reduce irritation. []

Q8: What are the key pharmacokinetic parameters of this compound in different species?

A10: this compound exhibits different pharmacokinetic profiles across species. Key parameters such as absorption half-life (t1/2ab), elimination half-life (t1/2β), and bioavailability (F) vary significantly between species like goats, sheep, and ducklings. [, , , ]

Q9: Which PK/PD index best correlates with this compound's efficacy?

A11: Research suggests that the percentage of time the free drug concentration remains above the minimum inhibitory concentration (%T>fMIC) is the most relevant PK/PD index for this compound. [] This highlights the importance of maintaining sufficient drug exposure over time for optimal antibacterial activity.

Q10: How does pregnancy or lactation influence this compound pharmacokinetics in goats?

A12: A study using nonlinear mixed-effects modeling revealed that physiological states like pregnancy and lactation significantly alter this compound's pharmacokinetic behavior in goats. [] Pregnancy increases absorption rate and volume of distribution but reduces clearance. Lactation, on the other hand, mainly impacts the volume of distribution and elimination rate. []

Q11: Does this compound cross the placental barrier or penetrate milk?

A13: Research indicates that this compound exhibits minimal penetration across the placental barrier in goats. [] Similarly, milk penetration of this compound is also minimal, as observed in studies involving lactating goats. []

Q12: What is the in vivo efficacy of this compound against Staphylococcus aureus?

A14: Studies using a neutropenic mouse thigh infection model demonstrate this compound's potent bactericidal activity against S. aureus. [] This model allows for controlled assessment of antibiotic efficacy in the absence of a functional immune response. This compound exhibited time-dependent killing and produced significant post-antibiotic effects (PAEs), signifying continued bacterial suppression after drug levels fall below the MIC. []

Q13: How does this compound compare to other antibiotics in treating digital dermatitis in cattle?

A15: A study compared the effectiveness of this compound to topical and systemic erythromycin in treating digital dermatitis in cattle. [] Results showed that a 5-day course of this compound led to significantly greater reductions in lesion severity compared to shorter this compound courses or a single erythromycin dose. []

Q14: Are there known mechanisms of resistance to this compound?

A16: Yes, one of the primary mechanisms of resistance to this compound, as with other beta-lactams, involves alterations in PBPs. [] These alterations can reduce the binding affinity of this compound to its target, rendering the drug less effective.

Q15: How does this compound concentration influence the emergence of resistance?

A17: Studies using a rabbit tissue-cage infection model revealed that fluctuations in this compound concentrations within a specific range, between the MIC99 and mutant prevention concentration (MPC), increase the risk of selecting for resistant S. aureus strains. []

Q16: What strategies can be employed to minimize the emergence of resistance?

A18: Maintaining this compound concentrations above the MPC for a significant portion of the dosing interval (≥58%) has been shown to effectively suppress bacterial growth and minimize the selection of resistant populations. []

Q17: What is known about the safety profile of this compound?

A19: While the provided studies highlight this compound's efficacy, they also emphasize its generally good safety profile in various animal species. [, , , ] Specific toxicological data and potential long-term effects require further investigation and are beyond the scope of these papers.

Q18: Are there any targeted drug delivery approaches for this compound?

A20: While the provided research primarily focuses on systemic administration routes like intramuscular and intravenous, some studies explore targeted delivery. Specifically, research on this compound's use for endometritis in cows employed intrauterine infusions, delivering the drug directly to the infection site. [, ]

Q19: What analytical methods are commonly employed for this compound analysis?

A19: Various analytical techniques are used to quantify this compound in biological matrices, including:

  • High-Performance Liquid Chromatography (HPLC): Often coupled with UV detection, HPLC is frequently employed for this compound quantification in plasma and other biological samples. [, , , , , , ]
  • HPLC coupled with Mass Spectrometry (HPLC-MS/MS): This highly sensitive and selective technique is increasingly used for this compound residue analysis in various matrices, including milk and animal tissues. [, , , ]
  • Microbiological Assay: This method utilizes the growth inhibition of susceptible bacteria, such as Micrococcus luteus, to determine this compound concentrations. [, ]

Q20: How is the accuracy and reliability of these analytical methods ensured?

A22: Analytical method validation is crucial to ensure accuracy, precision, and specificity. Researchers employ various validation parameters, including linearity, recovery, limit of detection (LOD), limit of quantitation (LOQ), and precision, to ensure the reliability of the chosen method. [, , ]

Q21: What is the historical context of this compound development?

A24: this compound, being a fourth-generation cephalosporin, emerged from continuous efforts to develop antibiotics with improved efficacy and broader spectrum activity. Its development marked a significant milestone in veterinary medicine, providing a valuable tool for treating bacterial infections in livestock. []

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